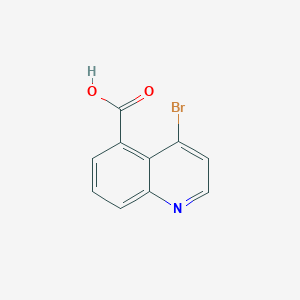

4-Bromoquinoline-5-carboxylic acid

Description

4-Bromoquinoline-5-carboxylic acid (molecular formula: C₁₀H₆BrNO₂, molecular weight: 252.06 g/mol) is a brominated quinoline derivative with a carboxylic acid substituent at the 5-position. This compound is structurally significant in medicinal and synthetic chemistry due to the quinoline scaffold’s versatility in metal-catalyzed coupling reactions and its role as a precursor for pharmaceuticals .

Properties

Molecular Formula |

C10H6BrNO2 |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

4-bromoquinoline-5-carboxylic acid |

InChI |

InChI=1S/C10H6BrNO2/c11-7-4-5-12-8-3-1-2-6(9(7)8)10(13)14/h1-5H,(H,13,14) |

InChI Key |

OKDJCWSJSQQERJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=C2Br)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

4-Bromoquinoline-5-carboxylic acid is extensively used in scientific research due to its versatile chemical properties. Its applications include:

Chemistry: As a building block for the synthesis of more complex organic compounds.

Biology: Studying the biological activity of quinoline derivatives, including their potential as antimicrobial, antiviral, and anticancer agents.

Medicine: Investigating its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromoquinoline-5-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom enhances its reactivity, allowing for further modifications to improve its efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Quinoline Carboxylic Acid Derivatives

The position of bromine and carboxylic acid groups on the quinoline ring critically influences reactivity and applications. Key analogs include:

Key Findings :

- Substituent Position Effects: The 4-Bromoquinoline-6-carboxylic acid (similarity score: 0.90) exhibits the closest structural resemblance to the target compound, differing only in the carboxylic acid position. This positional shift may alter hydrogen-bonding capacity and electronic distribution, affecting interactions in biological systems or coordination chemistry .

- Reactivity: Bromine at the 7- or 8-position (e.g., 7-Bromoquinoline-4-carboxylic acid) may sterically hinder nucleophilic substitution compared to bromine at the 4-position, influencing utility in Suzuki-Miyaura couplings .

Isoquinoline Derivatives

5-Hydroxyisoquinoline-4-carboxylic acid (CAS 76344-95-1) shares a fused bicyclic structure but replaces bromine with a hydroxyl group. This modification reduces electrophilicity while enhancing hydrogen-bond donor capacity, making it suitable for targeting enzymes like kinases or metalloproteases .

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Hydroxyisoquinoline-4-carboxylic acid | 76344-95-1 | C₁₀H₇NO₃ | 205.17 | Hydroxyl (5), carboxylic acid (4) |

Heterocyclic Brominated Carboxylic Acids in Other Scaffolds

Isothiazole Derivatives

3-Bromo-4-phenylisothiazole-5-carboxylic acid (Molbank M1557) features an isothiazole core with sulfur and nitrogen atoms. This compound is used in agrochemical research due to its stability and heteroatom diversity .

Benzimidazole Derivatives

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () incorporates a benzimidazole ring, which confers planarity and strong intermolecular interactions. The fluorine and chloro substituents enhance lipid solubility, making it a candidate for antitumor or antiviral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.